![molecular formula C14H10FN3O3S2 B2746364 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 329904-81-6](/img/structure/B2746364.png)
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, also known as FSB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FSB belongs to the class of benzothiazole sulfonamide derivatives, which have been reported to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.
Scientific Research Applications
Synthesis and Biological Activity
Several studies have been dedicated to synthesizing benzothiazole derivatives, including compounds structurally related to 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, to explore their biological activities. For example, the synthesis of fluorobenzothiazole comprising sulphonamido pyrazole analogs showed potential antidiabetic properties, indicating the broad scope of applications for benzothiazole derivatives in addressing various health conditions (S. T., N. Chaubey, 2022).
Antimicrobial and Antifungal Activities
Compounds related to this compound have demonstrated promising antimicrobial and antifungal activities. The synthesis of some fluoro substituted sulphonamide benzothiazole derivatives for antimicrobial screening revealed the therapeutic potentials of benzothiazoles and sulphonamide compounds, highlighting their significant biodynamic properties (V. Jagtap et al., 2010).
Antitumor Activities
Another area of interest is the antitumor activities of benzothiazole derivatives. Research on synthetic benzamide derivatives, such as MS-27-275, has demonstrated marked in vivo antitumor activity against human tumors, indicating the potential of benzothiazole-based compounds in cancer therapy (A. Saito et al., 1999).
Fluorescence and Sensing Applications
Benzothiazole derivatives have also been studied for their fluorescence and sensing applications. A DFT/TDDFT study on the excited state intramolecular proton transfer-based sensing mechanism for aqueous fluoride chemosensors involving benzothiazole compounds showcased their utility in chemical sensing and analysis (Junsheng Chen et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been found to be allosteric activators of human glucokinase (gk) . GK plays a crucial role in glucose metabolism and regulation, making it a significant target for the treatment of type-2 diabetes (T2D) .
Mode of Action
This binding changes the protein’s conformation, enhancing its catalytic action .
Biochemical Pathways
Allosteric activators of GK can significantly affect the biochemical pathways involved in glucose metabolism . By enhancing the activity of GK, these compounds increase the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis . This process helps lower blood glucose levels, providing a therapeutic effect for T2D .
Result of Action
The activation of GK by allosteric activators can lead to significant hypoglycemic effects, beneficial for the therapy of T2D in both animal and human models . By increasing the catalytic action of GK, these compounds help lower blood glucose levels, addressing the hyperglycemia characteristic of T2D .
properties
IUPAC Name |
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S2/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWVGYICJUQZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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